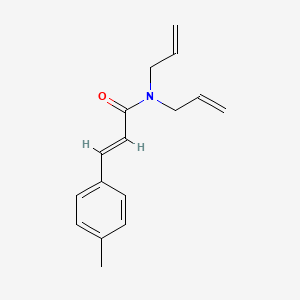
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide, also known as ADAMANT, is a chemical compound that has shown potential in scientific research applications. This compound was first synthesized in 1995 by a team of researchers at the University of Michigan, and since then, it has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide acts as an inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the progression of various diseases. It also has antioxidant properties that help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the inhibition of monoamine oxidase, and the reduction of oxidative stress. These effects make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is its ability to inhibit multiple enzymes that are involved in the progression of various diseases, making it a promising candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide, including:
1. Further exploration of its potential therapeutic applications in various diseases.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Investigation of its potential side effects and toxicity in vivo.
4. Development of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide-based drugs for clinical use.
In conclusion, N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is a promising compound that has shown potential in scientific research applications. Its ability to inhibit multiple enzymes involved in the progression of various diseases makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, its potential side effects, and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with acetic anhydride and 3-acetylphenol in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 182-184 °C.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9(20)10-4-3-5-12(6-10)19-16(21)11-7-13(17)15(22-2)14(18)8-11/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINSQRGTUWTBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)

![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)


![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
